molecular formula C17H18N4OS B2432959 (2-(1H-indol-2-yl)thiazol-4-yl)(4-methylpiperazin-1-yl)methanone CAS No. 1171613-05-0

(2-(1H-indol-2-yl)thiazol-4-yl)(4-methylpiperazin-1-yl)methanone

Cat. No.: B2432959
CAS No.: 1171613-05-0
M. Wt: 326.42
InChI Key: PYYHYWXDZOWQMW-UHFFFAOYSA-N
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Description

The compound “(2-(1H-indol-2-yl)thiazol-4-yl)(4-methylpiperazin-1-yl)methanone” is a complex organic molecule that features an indole ring, a thiazole ring, and a piperazine ring. Compounds containing these structural motifs are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “(2-(1H-indol-2-yl)thiazol-4-yl)(4-methylpiperazin-1-yl)methanone” typically involves multi-step organic synthesis. The process may start with the preparation of the indole and thiazole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include:

    Indole derivatives: Starting materials for the indole ring.

    Thiazole derivatives: Starting materials for the thiazole ring.

    Coupling reagents: Such as EDCI or DCC for amide bond formation.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, catalytic processes, and green chemistry principles to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

The compound “(2-(1H-indol-2-yl)thiazol-4-yl)(4-methylpiperazin-1-yl)methanone” can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Conversion of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogenating agents or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, compounds like “(2-(1H-indol-2-yl)thiazol-4-yl)(4-methylpiperazin-1-yl)methanone” are studied for their unique structural properties and reactivity. They can serve as building blocks for more complex molecules.

Biology

In biology, these compounds may be investigated for their interactions with biological macromolecules, such as proteins and nucleic acids. They can be used as probes to study biochemical pathways.

Medicine

In medicine, compounds with indole, thiazole, and piperazine rings are often explored for their potential therapeutic effects. They may exhibit activities such as antimicrobial, anticancer, or anti-inflammatory properties.

Industry

In industry, these compounds can be used in the development of new materials, such as polymers or dyes, due to their unique chemical properties.

Mechanism of Action

The mechanism of action of “(2-(1H-indol-2-yl)thiazol-4-yl)(4-methylpiperazin-1-yl)methanone” would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Similar Compounds

    Indole derivatives: Such as tryptophan and serotonin.

    Thiazole derivatives: Such as thiamine (vitamin B1).

    Piperazine derivatives: Such as piperazine itself and its various substituted forms.

Uniqueness

The uniqueness of “(2-(1H-indol-2-yl)thiazol-4-yl)(4-methylpiperazin-1-yl)methanone” lies in its combination of three distinct structural motifs, which may confer unique biological and chemical properties not found in simpler compounds.

Properties

IUPAC Name

[2-(1H-indol-2-yl)-1,3-thiazol-4-yl]-(4-methylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4OS/c1-20-6-8-21(9-7-20)17(22)15-11-23-16(19-15)14-10-12-4-2-3-5-13(12)18-14/h2-5,10-11,18H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYYHYWXDZOWQMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C2=CSC(=N2)C3=CC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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